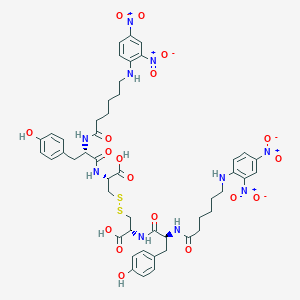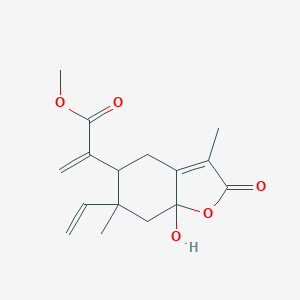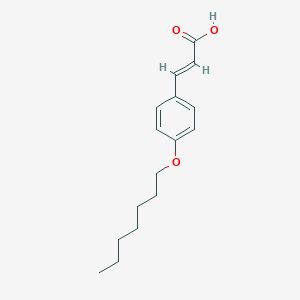
4-(Heptyloxy)cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptyloxy)cinnamic acid is a chemical compound that belongs to the family of cinnamic acid derivatives. It is a white crystalline powder with a molecular weight of 268.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Mechanism of Action
The exact mechanism of action of 4-(Heptyloxy)cinnamic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(Heptyloxy)cinnamic acid can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various disease processes. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Heptyloxy)cinnamic acid is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, its low solubility in water can make it challenging to work with in certain applications.
Future Directions
There are several potential future directions for research on 4-(Heptyloxy)cinnamic acid. One area of interest is its potential applications in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in several studies. Another area of interest is its potential use as a natural preservative in the food and cosmetics industries, as it has been shown to exhibit antimicrobial activity against several common pathogens. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, 4-(Heptyloxy)cinnamic acid is a promising compound with potential applications in various fields. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable compound for pharmaceutical, food, and cosmetic industries. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
4-(Heptyloxy)cinnamic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of cancer and diabetes.
properties
CAS RN |
110683-38-0 |
|---|---|
Product Name |
4-(Heptyloxy)cinnamic acid |
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(E)-3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)/b12-9+ |
InChI Key |
PCEUYCVFQYQWJC-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


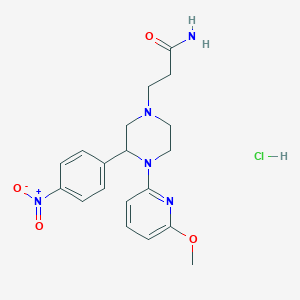
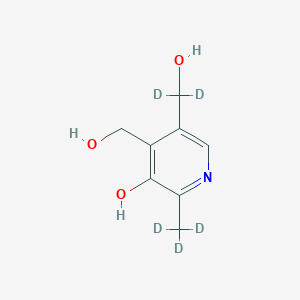


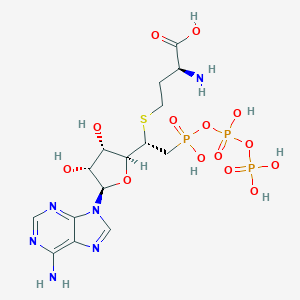
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
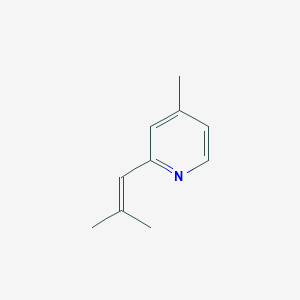
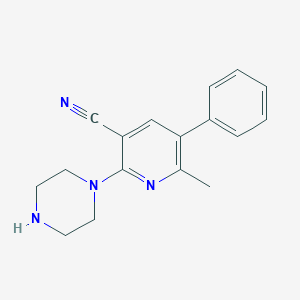
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
